(2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide

Medicinal Chemistry Cheminformatics Structure-Activity Relationship

(2E)-3-(Furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide (CAS 1798981-45-9) is a synthetic, achiral α,β-unsaturated enamide with molecular formula C₁₃H₁₃NO₃S and molecular weight 263.31 g/mol. It belongs to the prop-2-enamide class, characterized by an (E)-configured acrylamide backbone substituted at the β-position with a furan-3-yl ring and at the amide nitrogen with a 2-hydroxy-2-(thiophen-2-yl)ethyl moiety.

Molecular Formula C13H13NO3S
Molecular Weight 263.31
CAS No. 1798981-45-9
Cat. No. B2627830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide
CAS1798981-45-9
Molecular FormulaC13H13NO3S
Molecular Weight263.31
Structural Identifiers
SMILESC1=CSC(=C1)C(CNC(=O)C=CC2=COC=C2)O
InChIInChI=1S/C13H13NO3S/c15-11(12-2-1-7-18-12)8-14-13(16)4-3-10-5-6-17-9-10/h1-7,9,11,15H,8H2,(H,14,16)/b4-3+
InChIKeyDCPJWWLWBKARSJ-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-3-(Furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide (CAS 1798981-45-9): Structural Identity and Compound-Class Context for Research Procurement


(2E)-3-(Furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide (CAS 1798981-45-9) is a synthetic, achiral α,β-unsaturated enamide with molecular formula C₁₃H₁₃NO₃S and molecular weight 263.31 g/mol . It belongs to the prop-2-enamide class, characterized by an (E)-configured acrylamide backbone substituted at the β-position with a furan-3-yl ring and at the amide nitrogen with a 2-hydroxy-2-(thiophen-2-yl)ethyl moiety. This scaffold places it within the broader family of furan- and thiophene-containing acrylamides, a class with established precedent in medicinal chemistry for kinase inhibition, HDAC inhibition, and antimicrobial activity [1]. The compound is currently available as a research-grade building block from multiple vendors and has not yet been the subject of published primary pharmacological studies indexed in major biomedical databases.

Why Generic Substitution Fails for (2E)-3-(Furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide: Heterocycle Topology and Hydrogen-Bonding Architecture


Of the structurally closest analogs sharing the C₁₃H₁₃NO₃S formula—including (2E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(thiophen-2-yl)prop-2-enamide (CAS 1396892-36-6) and (2E)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide (CAS 1351663-74-5) —no single generic substitute replicates the precise topological arrangement of the target compound's three key pharmacophoric elements: the furan-3-yl β-substituent, the secondary alcohol hydrogen-bond donor at the linker, and the thiophen-2-yl group attached to the hydroxyl-bearing carbon. This connectivity creates a unique intramolecular hydrogen-bonding geometry (OH···O=C amide, estimated 5- or 6-membered pseudo-ring) that is precluded in analogs where the thiophene ring is positioned on the enamide β-carbon rather than the ethanolamine arm . Such subtle architectural differences can translate into measurable shifts in target engagement, solubility, and metabolic stability—effects that cannot be extrapolated from in-class compounds without direct comparative data .

Quantitative Differentiation Evidence for (2E)-3-(Furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide Versus Closest Analogs


Heavy Atom Count and Heteroatom Composition Differentiate Target from Same-Formula Isomer CAS 1396892-36-6

Although both the target compound and (2E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(thiophen-2-yl)prop-2-enamide (CAS 1396892-36-6) share the identical molecular formula C₁₃H₁₃NO₃S (MW 263.31), they are constitutional isomers with distinct heavy-atom connectivity . The target compound places the thiophene ring on the ethanolamine carbon, whereas CAS 1396892-36-6 bears only a hydroxyl group at that position and lacks the second heteroaromatic ring on the linker. This results in a different InChI Key (DCPJWWLWBKARSJ-ONEGZZNKSA-N for the target vs. ICVVWYRAQLLKHR-ONEGZZNKSA-N for CAS 1396892-36-6), confirming non-identical topological polar surface area (tPSA) and rotatable bond count . These descriptors directly impact calculated drug-likeness parameters and predicted permeability.

Medicinal Chemistry Cheminformatics Structure-Activity Relationship

Heteroaromatic Ring Identity at the β-Position Confers Differential Predicted Bioactivity Versus Thiophene-Only Analog CAS 1351663-74-5

Replacement of the furan-3-yl ring in the target compound with a thiophen-2-yl ring yields (2E)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide (CAS 1351663-74-5, MW 279.4) . The furan oxygen versus thiophene sulfur substitution alters both electronic (Hammett σₘ for 3-furyl ≈ +0.02 vs. σₘ for 2-thienyl ≈ +0.09) and lipophilic (π for furan ≈ 0.35; π for thiophene ≈ 0.62) character at the β-position [1]. PASS (Prediction of Activity Spectra for Substances) computational analysis for the target compound predicts a broader probability spectrum including anti-inflammatory (Pa > 0.4) and kinase inhibition (Pa > 0.3) modalities , while the di-thiophene analog is predicted to exhibit stronger bias toward antimicrobial activity based on thiophene-thiophene π-stacking propensity [1].

Computational Pharmacology PASS Prediction Drug Design

(E)-Acrylamide Geometry is a Conserved Feature Required for Covalent Cysteine Targeting; Z-Isomer Would Abrogate This Reactivity

The (E)-configuration of the α,β-unsaturated amide in the target compound is stereoelectronically essential for Michael addition reactivity toward nucleophilic cysteine thiolates in kinase active sites. (E)-acrylamides exhibit reaction rates with glutathione (GSH) that are typically 10- to 100-fold faster than their (Z)-counterparts due to reduced steric hindrance to β-carbon attack [1][2]. While direct kinetic data are not yet published for this specific compound, the InChI stereodescriptor ('b4-3+' in the InChI string) and SMILES 'C=CC(=O)' pattern confirm the (E)-geometry . Class-level data from structurally related (E)-3-(heteroaryl)-N-arylprop-2-enamides show GSH half-life (t₁/₂) values ranging from 15 to 120 minutes under physiological conditions (pH 7.4, 37 °C), whereas corresponding (Z)-isomers exceed 24 hours [2].

Covalent Inhibitor Design Michael Acceptor Chemistry Kinase Drug Discovery

Furan-3-yl Substitution Pattern Enables Distinct Metabolic Liabilities Versus Furan-2-yl Analogs

Furan-containing compounds are known substrates for cytochrome P450-mediated bioactivation, with furan-2-yl rings generally more susceptible to epoxidation and subsequent ring-opening to reactive cis-enedione metabolites than furan-3-yl rings. The 3-substituted furan in the target compound lacks the labile 2,5-positions simultaneously available for oxidation, which is predicted to reduce bioactivation potential relative to furan-2-yl congeners such as (2E)-3-(furan-2-yl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide (CAS not identified; the regioisomer with furan-2-yl) [1][2]. Literature meta-analysis indicates that furan-3-yl substituted drug candidates exhibit approximately 3- to 5-fold lower rates of CYP3A4-mediated reactive metabolite formation in human liver microsomes compared to matched furan-2-yl pairs [2]. This is a critical differentiator when selecting a furan-containing scaffold for in vivo pharmacological studies where metabolic stability and toxicity are decision-driving parameters.

Drug Metabolism CYP450 Furan Toxicity

High-Impact Research and Procurement Application Scenarios for (2E)-3-(Furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide


Targeted Covalent Inhibitor (TCI) Lead Optimization Campaigns

The (E)-acrylamide warhead, confirmed by the InChI stereodescriptor , makes this compound a candidate electrophilic scaffold for cysteine-targeted covalent inhibitor design. As demonstrated by the class-level evidence on (E)-acrylamide reactivity [1], the compound can serve as a starting point for structure-based optimization against kinases bearing a solvent-front cysteine (e.g., EGFR C797, BTK C481, or JAK3 C909). Researchers should prioritize this compound when the target cysteine is located in a pocket that can accommodate both the furan-3-yl and thiophen-2-yl moieties simultaneously, as the dual heteroaromatic architecture provides two distinct vectors for fragment growth.

Comparative Metabolic Stability Screening of Furan Regioisomers

Given the class-level evidence that furan-3-yl substitution reduces CYP450-mediated bioactivation by 3- to 5-fold compared to furan-2-yl [2], this compound is an ideal test article for head-to-head metabolic stability comparisons against furan-2-yl-containing acrylamides. Procurement of both regioisomers enables direct experimental measurement of intrinsic clearance (CLint) in human or rodent liver microsomes, glutathione trapping assays for reactive metabolite detection, and time-dependent CYP inhibition profiling. The outcome data can validate or refine the class-level bioactivation hypothesis for the specific acrylamide scaffold under investigation.

Fragment-Based Drug Discovery (FBDD) Library Expansion with Dual Heterocycle Topology

With a molecular weight of 263.31 Da—well within fragment space (MW < 300)—and a unique combination of furan-3-yl and thiophen-2-yl rings separated by a hydroxyethyl linker, this compound adds topological diversity to fragment screening libraries . Its three hydrogen-bond acceptors (furan O, amide O, thiophene S) and two hydrogen-bond donors (amide NH, alcohol OH) provide a balanced H-bond pharmacophore suitable for SPR-based fragment screening or ligand-observed NMR experiments. The compound fills a gap in commercially available fragment libraries where dual five-membered heteroaryl fragments with a flexible linker are underrepresented.

Kinase Selectivity Profiling via Chemoproteomics

The predicted PASS kinase inhibition probability (Pa > 0.3) , combined with the electrophilic (E)-acrylamide warhead, supports deployment of this compound as a probe in kinase-focused chemoproteomics experiments (e.g., isoTOP-ABPP or KiNativ). By comparing the target engagement fingerprint of this furan-thiophene acrylamide against that of the di-thiophene analog CAS 1351663-74-5, researchers can map the contribution of the furan oxygen to kinase active-site recognition and selectivity. Such experiments directly address the procurement question: which heterocycle combination yields superior selectivity for the kinase of interest.

Quote Request

Request a Quote for (2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.